Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)-
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Overview
Description
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a fluoro group and a tetrahydronaphthalenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- can be achieved through several synthetic routes. One common method involves the Schiemann reaction, where a 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate . The ester is then hydrolyzed to convert it back to the free acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can yield benzylic bromides, while oxidation can produce carboxylic acids.
Scientific Research Applications
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is used in a variety of scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- involves interactions with molecular targets and pathways within biological systems. The fluoro group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler analog with only a fluoro group attached to the benzoic acid core.
4-Methoxybenzoic acid: Contains a methoxy group instead of a fluoro group.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with additional trifluoromethyl substitution.
Uniqueness
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is unique due to the presence of both a fluoro group and a tetrahydronaphthalenylmethyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
104761-67-3 |
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Molecular Formula |
C18H17FO2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-fluoro-2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C18H17FO2/c19-15-8-9-17(18(20)21)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h3,5-6,8-9,11H,1-2,4,7,10H2,(H,20,21) |
InChI Key |
BQTULVPSPPPJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CC3=C(C=CC(=C3)F)C(=O)O |
Origin of Product |
United States |
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